molecular formula C12H12N2O4S B2555119 5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide CAS No. 955754-54-8

5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2555119
CAS No.: 955754-54-8
M. Wt: 280.3
InChI Key: JMQXOAIEIBJFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The specific molecular structure of “5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide” is not provided in the sources retrieved.


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific compound and conditions . The specific chemical reactions of “this compound” are not detailed in the sources retrieved.


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound . The specific physical and chemical properties of “this compound” are not detailed in the sources retrieved.

Scientific Research Applications

Synthesis and Derivatization

5-Methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is involved in synthetic chemistry, particularly in the lateral metalation and electrophilic quenching of isoxazoles. This compound, due to its structure, facilitates the formation of thioalkyl derivatives through reactions with disulfides. Such derivatives, upon oxidation, yield sulfoxides or sulfones, showcasing the compound's versatility in synthesizing a range of sulfur-containing products (Balasubramaniam, Mirzaei, & Natale, 1990).

Biological Activity and Drug Design

This compound has also found relevance in the design and synthesis of drugs with potential biological activities. For instance, its derivatives have been explored as aldose reductase inhibitors (ARIs), which are crucial for managing complications associated with diabetes. The substitution of functional groups in its structure has led to the discovery of compounds exhibiting not only ARI activity but also potent antioxidant properties, demonstrating its utility in therapeutic drug development (Alexiou & Demopoulos, 2010).

Structural Analysis

The detailed structural analysis of isoxazole derivatives, including this compound, has been a subject of interest. Crystallographic studies have provided insights into the molecular configuration, isoxazole ring distortion, and intermolecular interactions, contributing to our understanding of how structural variations impact biological activity and chemical reactivity (Smith, Mirzaei, Natale, Scott, & Willett, 1991).

Chemical Transformations

Moreover, this compound is instrumental in chemical transformations, such as the synthesis of 1,2,4-thiadiazole derivatives via cyclization reactions. These derivatives have applications in drug discovery, showcasing the compound's role in facilitating the development of novel therapeutic agents with varied biological activities (Park, Ryu, Park, Ha, & Gong, 2009).

Herbicidal Activity

Additionally, derivatives of this compound have been explored for their herbicidal properties. The synthesis of these derivatives and their efficacy in controlling broadleaf and narrowleaf weeds highlight the compound's potential in agricultural applications (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . The specific mechanism of action of “5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide” is not detailed in the sources retrieved.

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can vary widely depending on the specific compound . The specific safety and hazards of “5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide” are not detailed in the sources retrieved.

Future Directions

The future directions for research on isoxazole derivatives are likely to involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there is interest in exploring the diverse biological activities of these compounds for potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQXOAIEIBJFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.